

tert-Butyl Peroxybenzoate (CAS 614-45-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl peroxybenzoate*

Cat. No.: B1203932

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of **tert-Butyl peroxybenzoate** (TBPB), an organic peroxide with significant applications in polymer chemistry and organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its primary uses, and insights into its reaction mechanisms.

Core Properties and Safety Data

tert-Butyl peroxybenzoate is a colorless to slightly yellow liquid widely utilized as a radical initiator.^{[1][2]} Its utility stems from the thermal instability of the peroxide bond, which cleaves upon heating to generate reactive free radicals.^[3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **tert-Butyl peroxybenzoate** are summarized below.

Property	Value	Reference(s)
CAS Number	614-45-9	[2]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[2]
Molecular Weight	194.23 g/mol	[2]
Appearance	Colorless to slightly yellow liquid	[1]
Density	1.034 g/cm ³	[2]
Melting Point	8-9 °C	[2]
Boiling Point	112 °C (decomposes)	[2]
Solubility	Sparingly soluble in water, soluble in organic solvents like ethanol and phthalates.	[2]
Active Oxygen Content	~8.16 wt%	[2]

Safety and Handling Information

TBPB is a reactive and thermally unstable compound that requires careful handling and storage.

Parameter	Information	Reference(s)
Self-Accelerating Decomposition Temperature (SADT)	~60 °C	[2]
Storage Temperature	Between 10 °C and 50 °C	[2]
Primary Hazards	Organic peroxide, thermal instability, potential for runaway reactions.	[3][4]
Incompatibilities	Strong acids and bases, metal ions, amines, and strong reducing/oxidizing agents.	[5]
Personal Protective Equipment (PPE)	Safety goggles, chemical-resistant gloves, and lab coat.	[1]
Handling Precautions	Avoid heat, sparks, and open flames. Use in a well-ventilated area.	[1]

Key Applications and Experimental Protocols

tert-Butyl peroxybenzoate is a versatile reagent in several chemical processes. Detailed methodologies for some of its principal applications are provided below.

Free-Radical Polymerization of Styrene

TBPB is a common initiator for the polymerization of vinyl monomers, such as styrene.[6]

Experimental Protocol:

- Inhibitor Removal: Commercial styrene contains an inhibitor (e.g., tert-butyl-catechol) that must be removed prior to polymerization. This is typically achieved by washing the styrene with an aqueous sodium hydroxide solution, followed by washing with distilled water to neutrality. The styrene is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).[6]

- Polymerization Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the purified styrene.
- Initiator Addition: Add **tert-Butyl peroxybenzoate** (typically 0.1-1.0% by weight relative to the monomer) to the styrene.
- Reaction: Heat the mixture to a temperature of 100-140 °C with continuous stirring.[7] The polymerization will proceed, evidenced by an increase in viscosity.
- Termination and Isolation: After the desired reaction time (which can range from hours to days depending on the desired molecular weight and conversion), cool the reaction mixture. The resulting polystyrene can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying.[6]

Crosslinking of Unsaturated Polyester Resins

TBPP is employed as a high-temperature initiator for the curing (crosslinking) of unsaturated polyester resins.[2][8]

Experimental Protocol:

- Resin Preparation: An unsaturated polyester resin is typically dissolved in a reactive monomer like styrene (20-80% by weight).[1]
- Promoter/Accelerator Addition (Optional): For room temperature curing, an accelerator system, such as a combination of a copper salt (e.g., cupric chloride) and a mercaptan, can be added to the resin mixture.[1] For high-temperature curing, accelerators are often not required.
- Initiator Addition: Add **tert-Butyl peroxybenzoate** (typically 1-2% by weight of the resin) to the resin mixture and mix thoroughly until homogeneous.[1][2]
- Curing: For high-temperature curing, heat the mixture to 120-170 °C.[7] The curing process involves the crosslinking of the polyester chains with the styrene monomer, leading to a solid, thermoset material. The time required for curing will depend on the temperature and the specific resin system.

- Post-Curing: A post-curing step at an elevated temperature is often performed to ensure complete reaction and to optimize the mechanical properties of the final product.

Kharasch-Sosnovsky Reaction

This reaction achieves the allylic oxidation of olefins to form allylic benzoates, using a copper catalyst and TBPB.[9][10]

Experimental Protocol for the Oxidation of Cyclohexene:

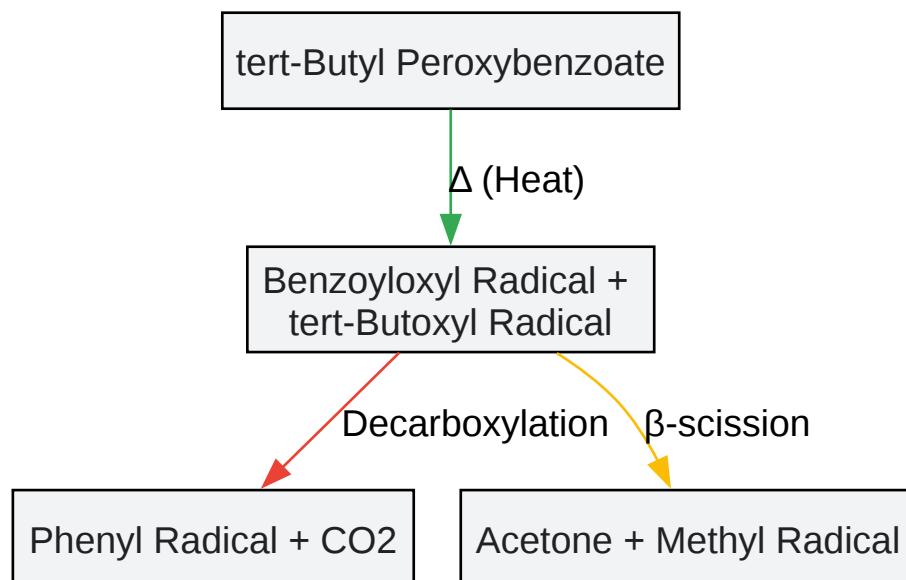
- Catalyst Preparation: In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of copper(I) bromide.
- Reactant Addition: Add cyclohexene as the substrate.
- Initiator Addition: Slowly add **tert-Butyl peroxybenzoate** to the reaction mixture.
- Reaction Conditions: The reaction is typically carried out at or slightly above room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product, 3-benzyloxyhexene, can be purified by column chromatography. The reported yields for this reaction are in the range of 71-80%.[2]

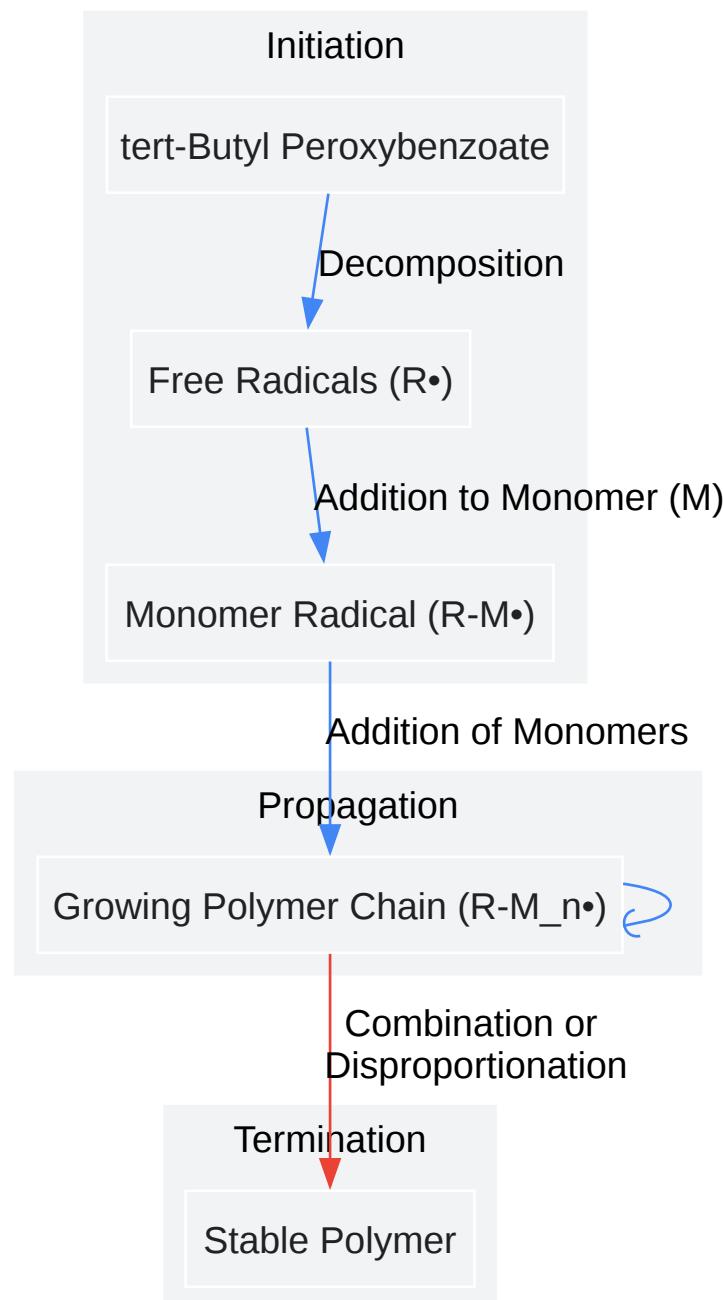
Synthesis of 6-Alkyl Phenanthridines

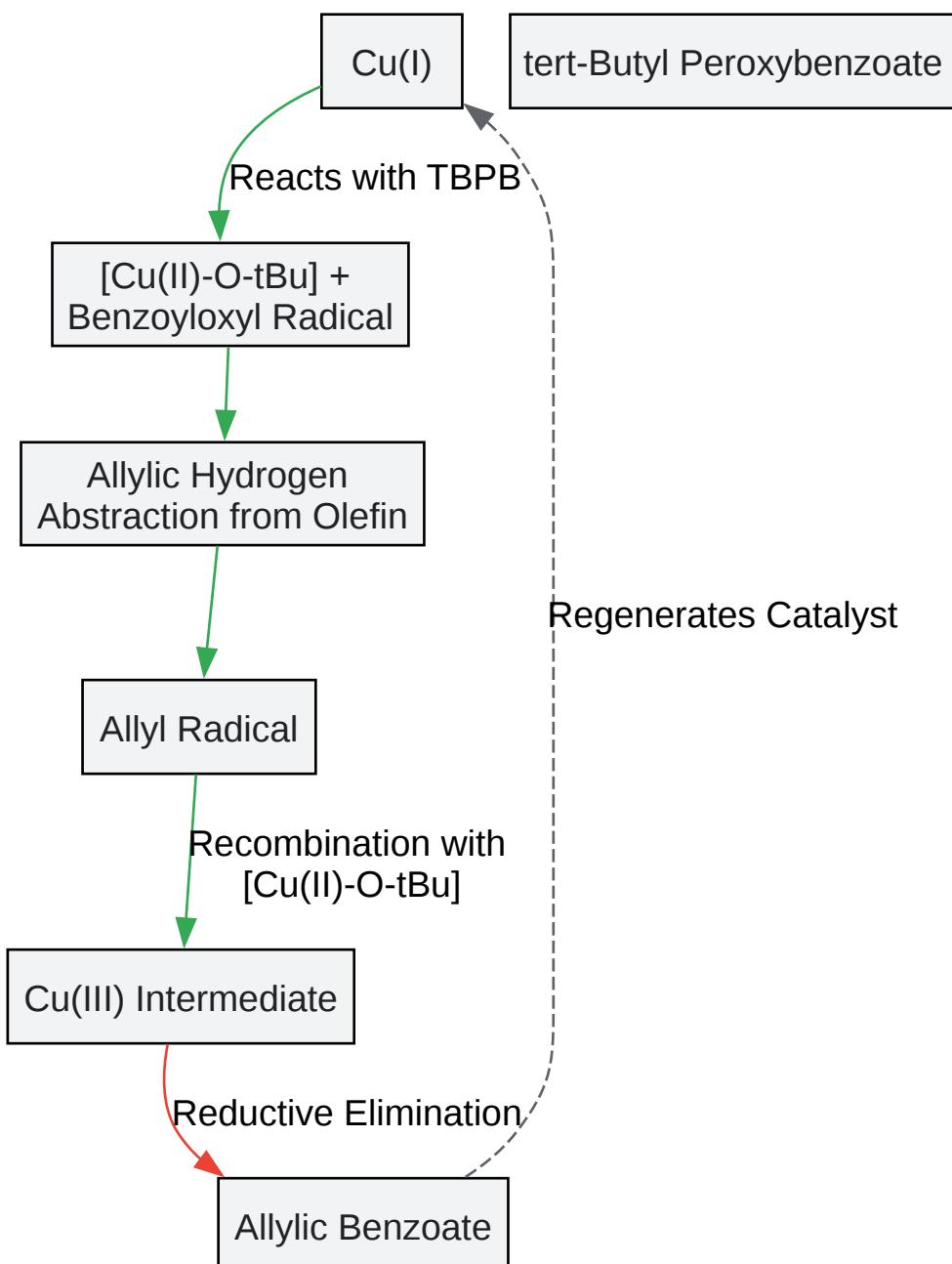
TBPB can mediate the synthesis of 6-alkyl phenanthridines through a C(sp³)–H/C(sp²)–H bond functionalization.[11]

Experimental Protocol:

- Reactant Mixture: In a reaction tube, combine 2-isocyanobiaryl (1.0 equivalent), 1,4-dioxane (which serves as both the solvent and the alkyl source), and **tert-Butyl peroxybenzoate** (as the radical initiator).


- Reaction Conditions: The reaction mixture is typically heated at an elevated temperature (e.g., 120-140 °C) in a sealed tube for a specified period (e.g., 12-24 hours).
- Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to isolate the desired 6-alkyl phenanthridine product.


Reaction Mechanisms and Pathways


The utility of **tert-Butyl peroxybenzoate** is rooted in its ability to generate free radicals. The following diagrams illustrate the key reaction pathways.

Thermal Decomposition of tert-Butyl Peroxybenzoate

The initial and rate-determining step in the thermal decomposition of TBPB is the homolytic cleavage of the oxygen-oxygen bond.^[3] This generates a benzoyloxy radical and a tert-butoxyl radical, which can then undergo further reactions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4380605A - Room temperature crosslinking unsaturated polyester resins - Google Patents [patents.google.com]
- 2. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 5. Polymerization Reactions [chemed.chem.purdue.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Low-Density Unsaturated Polyester Resin with the Presence of Dual-Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kharasch–Sosnovsky reaction - Wikipedia [en.wikipedia.org]
- 10. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. tert-Butyl peroxybenzoate (TBPB)-mediated 2-isocyanobaryl insertion with 1,4-dioxane: efficient synthesis of 6-alkyl phenanthridines via C(sp₃)–H/C(sp₂)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [tert-Butyl Peroxybenzoate (CAS 614-45-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203932#tert-butyl-peroxybenzoate-cas-number-614-45-9-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com